GIBH-130

IL-1β inhibition neuroinflammation microglia activation

Choose GIBH-130 (AD-16) for unrivaled selectivity in neuroinflammation research. IL-1β IC50 of 3.4 nM—~3,350-fold more potent than Minozac—with >13,000-fold selectivity over NO/TNF-α. Achieves cognitive improvement comparable to donepezil/memantine at just 0.25 mg/kg oral dosing (74.91% bioavailability, 4.32 h half-life). Validated brain penetration (AUCBrain/Plasma=0.21). Ideal for Alzheimer's, Parkinson's & neuroinflammation models requiring IL-1β-specific interrogation without global microglial suppression.

Molecular Formula C20H20N6O
Molecular Weight 360.421
CAS No. 1252608-59-5
Cat. No. B607636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGIBH-130
CAS1252608-59-5
SynonymsGIBH-130;  GIBH 130;  GIBH130.
Molecular FormulaC20H20N6O
Molecular Weight360.421
Structural Identifiers
SMILESCC1=CC(=NN=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C20H20N6O/c1-15-14-17(16-6-3-2-4-7-16)23-24-18(15)19(27)25-10-12-26(13-11-25)20-21-8-5-9-22-20/h2-9,14H,10-13H2,1H3
InChIKeyZTJHTEHADIHZJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GIBH-130 (CAS 1252608-59-5): Neuroinflammation Inhibitor with Preclinical Validation for Alzheimer's and Parkinson's Disease Models


GIBH-130 (also designated AD-16) is a small-molecule inhibitor of neuroinflammation that targets IL-1β secretion from activated microglia with an IC50 of 3.4 nM [1]. The compound emerged from microglia-based phenotypic screening campaigns and was selected as a preclinical candidate for Alzheimer's disease after optimization from the first-generation inhibitor Minozac [2]. GIBH-130 demonstrates oral bioavailability of 74.91% and blood-brain barrier penetration (AUCBrain/Plasma = 0.21) in Sprague-Dawley rats .

Why GIBH-130 Cannot Be Substituted by Generic IL-1β or NLRP3 Inhibitors


Generic substitution among neuroinflammation inhibitors is not feasible due to substantial differences in potency, selectivity, and CNS exposure. GIBH-130 exhibits an IL-1β inhibitory IC50 of 3.4 nM, which is approximately 3,350-fold more potent than the first-generation analog Minozac (IC50 = 11.4 μM) [1]. Furthermore, GIBH-130 demonstrates a >13,000-fold selectivity window for IL-1β inhibition over NO and TNF-α production, whereas other inhibitors in this class often lack this functional selectivity . Unlike many NLRP3 inflammasome inhibitors (e.g., JC-124) that require intraperitoneal administration at high doses (50–100 mg/kg), GIBH-130 achieves comparable cognitive benefit at oral doses as low as 0.25 mg/kg with high oral bioavailability and validated brain penetration . These quantifiable differences preclude simple interchange.

Quantitative Evidence for GIBH-130 Differentiation Against Closest Analogs


IL-1β Inhibitory Potency: 3,350-Fold Improvement Over First-Generation Minozac

GIBH-130 exhibits an IL-1β inhibitory IC50 of 3.4 nM in LPS-activated BV-2 microglial cells [1]. In contrast, the first-generation neuroinflammation inhibitor Minozac from which GIBH-130 was derived demonstrates an IC50 of 11.4 μM in the same assay system [1]. The calculated potency improvement is approximately 3,350-fold.

IL-1β inhibition neuroinflammation microglia activation

Functional Selectivity: >13,000-Fold Window for IL-1β Over NO and TNF-α

GIBH-130 demonstrates striking functional selectivity for IL-1β inhibition compared to other pro-inflammatory mediators. The IC50 for IL-1β is 3.4 nM, whereas the IC50 values for NO and TNF-α inhibition are 46.24 μM and 40.82 μM, respectively . This yields selectivity windows of 13,600-fold and 12,006-fold. By comparison, the clinical-stage NLRP3 inhibitor JC-124 shows an IL-1β IC50 of 3.25 μM with no reported selectivity data over other cytokines, indicating a narrower functional profile.

cytokine selectivity IL-1β TNF-α nitric oxide

In Vivo Cognitive Efficacy at 0.25 mg/kg: Comparable to Donepezil and Memantine at Their Optimized Doses

GIBH-130 exhibits in vivo efficacy comparable to the clinically approved AD drugs donepezil and memantine in both β-amyloid-induced and APP/PS1 double transgenic Alzheimer's murine models, but at a substantially lower oral dose of 0.25 mg/kg . Published optimal doses for donepezil in mouse cognitive models range from 0.3 mg/kg to 1 mg/kg, and for memantine from 10 mg/kg to 30 mg/kg [1][2]. Thus GIBH-130 achieves comparable cognitive benefit at 20% of the lower end of donepezil dosing and approximately 2.5% of typical memantine dosing.

cognitive impairment Alzheimer's disease APP/PS1 transgenic mice β-amyloid model

Oral Bioavailability of 74.91% with 4.32 h Half-Life: Enables CNS Studies Without IP Administration

In Sprague-Dawley rats, GIBH-130 demonstrates oral bioavailability of 74.91% and a plasma half-life of 4.32 hours . In contrast, the NLRP3 inhibitor JC-124 is typically administered intraperitoneally at 50–100 mg/kg due to limited oral bioavailability data . MCC950, another widely used NLRP3 inhibitor, is commonly administered IP at 10 mg/kg in rodent neuroinflammation studies [1]. The high oral bioavailability of GIBH-130 supports convenient oral gavage dosing for chronic studies.

pharmacokinetics oral bioavailability CNS penetration Sprague-Dawley rat

Blood-Brain Barrier Penetration (AUCBrain/Plasma = 0.21): Validated CNS Exposure for Neuroinflammation Studies

GIBH-130 displays good penetration across the blood-brain barrier, with an AUCBrain/Plasma ratio of 0.21 in rats . This quantifies the fraction of compound that distributes from plasma into brain tissue. For context, many CNS-targeted small molecules with favorable brain penetration exhibit AUCBrain/Plasma ratios between 0.1 and 1.0. While direct comparative data for other neuroinflammation inhibitors (e.g., JC-124, MCC950) are not publicly available in the same assay format, the validated BBB penetration of GIBH-130 distinguishes it from compounds where CNS exposure remains unconfirmed.

blood-brain barrier CNS exposure brain penetration pharmacokinetics

Application Scenarios Where GIBH-130 Provides Quantifiable Advantage Over Analogs


Alzheimer's Disease Preclinical Efficacy Studies Requiring Low-Dose Chronic Oral Dosing

Researchers using β-amyloid injection models or APP/PS1 transgenic mouse models can administer GIBH-130 orally at 0.25 mg/kg to achieve cognitive improvement comparable to donepezil and memantine [1]. The 74.91% oral bioavailability and 4.32 h half-life support once-daily oral gavage protocols, eliminating the need for IP injections and reducing animal handling stress over multi-week treatment periods. This makes GIBH-130 particularly suitable for chronic efficacy studies where oral administration mimics the clinical route and minimizes experimental variability.

Parkinson's Disease Neuroprotection Studies in 6-OHDA Lesion Models

In 6-hydroxydopamine (6-OHDA) hemiparkinsonian mouse models, GIBH-130 administered via oral gavage daily between days 3 and 9 post-surgery enhances motor function, reduces nigrostriatal neurodegeneration, and prevents microgliosis [1]. The compound reduces pro-inflammatory cytokine elevation and mitigates the neurotoxic cycle triggered by neuroinflammation. Researchers studying the intersection of neuroinflammation and dopaminergic neuron loss can leverage GIBH-130 as a tool compound to interrogate whether IL-1β-driven microglial activation contributes to disease progression.

Microglia-Mediated Neuroinflammation Pathway Dissection Requiring High IL-1β Selectivity

For experiments requiring selective inhibition of IL-1β without suppressing NO or TNF-α production, GIBH-130 offers a >13,000-fold selectivity window [1]. This functional selectivity enables researchers to attribute observed phenotypes specifically to IL-1β pathway blockade rather than global microglial suppression. At 20 nM, GIBH-130 achieves comparable IL-1β inhibition to 20 μM minocycline [1], providing a reference benchmark for assay calibration and cross-study reproducibility.

CNS Pharmacokinetic/Pharmacodynamic Modeling with Validated Brain Exposure Metrics

GIBH-130's reported AUCBrain/Plasma ratio of 0.21 in rats [1] provides a quantifiable benchmark for CNS exposure. Researchers developing PK/PD models or evaluating novel neuroinflammation inhibitors can use GIBH-130 as a reference compound with established brain penetration. The availability of both plasma and brain exposure data supports correlation of peripheral pharmacokinetics with central pharmacodynamics, facilitating dose selection and exposure-response modeling in preclinical studies.

Technical Documentation Hub

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